Org 27569

Catalog No.
S538214
CAS No.
868273-06-7
M.F
C24H28ClN3O
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Org 27569

CAS Number

868273-06-7

Product Name

Org 27569

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

ORG27569; ORG-27569; ORG 27569.

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Description

The exact mass of the compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide is 409.19209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cannabinoid Receptor Ligand: The molecule possesses a core indole structure similar to some known cannabinoid receptor ligands. Further research could investigate its potential interaction with cannabinoid receptors, such as CB1 and CB2, which are involved in various physiological processes [].

  • Discovery of Novel Therapeutics: Due to the presence of the piperidinyl and phenethyl moieties, Org 27569 may hold promise as a scaffold for the development of new drugs. Studies could explore its activity against different targets relevant to various diseases [, ].

Org 27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl] amide, is a compound that acts as a potent and selective negative allosteric modulator of the cannabinoid receptor type 1 (CB1). This compound plays a significant role in modulating the activity of the CB1 receptor, which is primarily expressed in the brain and is involved in various physiological processes, including appetite regulation, pain sensation, and mood. Org 27569 enhances the binding affinity of orthosteric agonists like CP55940 while simultaneously inhibiting G protein coupling, leading to unique signaling pathways distinct from traditional agonist activity .

Org 27569 participates in several key chemical interactions within the context of cannabinoid receptor modulation. Its primary reaction involves binding to the allosteric site of the CB1 receptor, which alters the receptor's conformation. This conformational change enhances the binding of orthosteric agonists while inhibiting G protein-mediated signaling. Specifically, Org 27569 has been shown to induce receptor internalization and activate downstream signaling pathways such as extracellular signal-regulated kinase (ERK) phosphorylation independent of G protein coupling .

The biological activity of Org 27569 is characterized by its ability to act as an allosteric modulator. It increases the affinity of CB1 for agonists while reducing the efficacy of G protein signaling. For instance, studies have demonstrated that Org 27569 promotes CP55940 binding to the CB1 receptor but simultaneously blocks CP55940-induced signaling through G proteins. This dual action makes Org 27569 a unique compound in cannabinoid research, providing insights into biased signaling mechanisms at GPCRs (G protein-coupled receptors) .

The synthesis of Org 27569 involves multi-step organic reactions starting from readily available precursors. The process typically includes:

  • Formation of Indole Derivative: The initial step involves synthesizing a substituted indole.
  • Carboxylic Acid Introduction: The carboxylic acid moiety is introduced through standard coupling reactions.
  • Piperidine Attachment: A piperidine ring is added to form the final compound.
  • Purification: The crude product undergoes purification techniques such as recrystallization or chromatography to yield pure Org 27569.

Detailed synthetic routes can be found in specialized literature focusing on medicinal chemistry and organic synthesis methodologies .

Org 27569 has potential applications in various fields:

  • Pharmacological Research: As a tool compound for studying cannabinoid receptor function and biased signaling.
  • Therapeutic Development: Potentially useful in developing treatments for conditions related to CB1 receptor dysregulation, such as obesity or addiction disorders.
  • Neuroscience Studies: Investigating the role of cannabinoids in neurobiology and their effects on brain function.

Research continues into its therapeutic implications, particularly concerning its unique modulation of CB1 receptor activity .

Interaction studies involving Org 27569 have focused on its effects on various signaling pathways mediated by the CB1 receptor. Notably:

  • It has been shown to enhance agonist binding while inhibiting downstream G protein-mediated signaling.
  • Studies indicate that Org 27569 can induce ERK phosphorylation independently of G proteins, suggesting alternative signaling pathways activated by allosteric modulation.
  • The compound's effects have been observed in both neuronal cell lines and primary neuronal cultures, indicating its relevance across different biological systems .

Several compounds exhibit similar properties to Org 27569 regarding their interaction with cannabinoid receptors:

Compound NameTypeMechanism of ActionUnique Features
CP55940AgonistBinds orthosteric site, activates G protein couplingStrong full agonist at CB1
Δ9-TetrahydrocannabinolAgonistBinds orthosteric site, activates G protein couplingPrimary psychoactive component in cannabis
WIN55212AgonistBinds orthosteric site, activates G protein couplingSynthetic cannabinoid with high potency
AM251AntagonistBinds orthosteric site, inhibits G protein couplingSelective antagonist with inverse agonist properties

Org 27569 stands out due to its ability to enhance agonist binding while blocking traditional signaling pathways associated with G proteins, representing a novel approach to cannabinoid modulation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

409.1920902 g/mol

Monoisotopic Mass

409.1920902 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YW2S3Z2CB

Wikipedia

Org_27569

Dates

Modify: 2023-08-15
1: Baillie GL, Horswill JG, Anavi-Goffer S, Reggio PH, Bolognini D, Abood ME, McAllister S, Strange PG, Stephens GJ, Pertwee RG, Ross RA. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity. Mol Pharmacol. 2013 Feb;83(2):322-38. doi: 10.1124/mol.112.080879. Epub 2012 Nov 15. PubMed PMID: 23160940; PubMed Central PMCID: PMC3558808.
2: Fay JF, Farrens DL. A key agonist-induced conformational change in the cannabinoid receptor CB1 is blocked by the allosteric ligand Org 27569. J Biol Chem. 2012 Sep 28;287(40):33873-82. Epub 2012 Jul 30. PubMed PMID: 22846992; PubMed Central PMCID: PMC3460482.
3: Erdozain AM, Diez-Alarcia R, Meana JJ, Callado LF. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain. Biochem Pharmacol. 2012 Jan 15;83(2):260-8. doi: 10.1016/j.bcp.2011.10.018. Epub 2011 Nov 7. PubMed PMID: 22093909.
4: Price MR, Baillie GL, Thomas A, Stevenson LA, Easson M, Goodwin R, McLean A, McIntosh L, Goodwin G, Walker G, Westwood P, Marrs J, Thomson F, Cowley P, Christopoulos A, Pertwee RG, Ross RA. Allosteric modulation of the cannabinoid CB1 receptor. Mol Pharmacol. 2005 Nov;68(5):1484-95. Epub 2005 Aug 19. PubMed PMID: 16113085.

Explore Compound Types